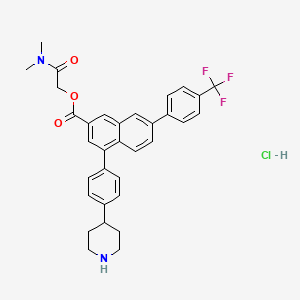
4-Bromo-5-methylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO . It has a molecular weight of 226.07 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a methyl group (CH3), and an indolin-2-one group . Indolin-2-one is a type of indole, a heterocyclic compound that is aromatic in nature .Chemical Reactions Analysis
Indole structures, like this compound, are known to participate readily in chemical reactions due to their aromatic nature . They can undergo various types of reactions, including electrophilic substitution .Applications De Recherche Scientifique
1. Copper-Catalyzed Intramolecular Coupling
4-Bromo-5-methylindolin-2-one has been utilized in studies exploring copper-catalyzed intramolecular O-vinylation. The methodology involved the cyclization in various modes, including 4-exo, 5-exo, 6-exo, and 6-endo, demonstrating a preference for 4-exo cyclization over other modes. This research is significant in the field of organic chemistry and synthesis (Fang & Li, 2007).
2. Synthesis of Substituted 3-methyleneisoindolin-1-ones
Another application involves the Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones. This study developed a reaction involving the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by 5-exo-dig heteroannulation. This contributes to the field of medicinal chemistry and drug synthesis (Gogoi et al., 2014).
3. Antioxidant Activity in Bromophenols
Research on bromophenols derived from red algae showed that these compounds, including variants of this compound, have significant antioxidant activities. This was demonstrated using various assays, suggesting potential applications in pharmacology and nutraceuticals (Olsen et al., 2013).
4. Development of Antitumor Agents
The compound has been used in the synthesis of novel indeno[1,2-c]isoquinolines for the development of antitumor agents. These compounds showed potential as topoisomerase I inhibitors, indicating their relevance in cancer research and therapy (Cho et al., 2007).
5. Prodrug System for Hypoxic Tissues
A study utilized a derivative of this compound in developing a bioreductively activated prodrug system. This system aims for selective drug delivery to hypoxic tissues, highlighting its potential in targeted cancer therapy (Parveen et al., 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 4-bromo-5-methylindolin-2-one, have a wide range of biological and clinical applications . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a wide range of biological effects, depending on the specific derivative and its targets .
Analyse Biochimique
Biochemical Properties
Indole derivatives, which 4-Bromo-5-methylindolin-2-one is a part of, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to have diverse biological activities and have shown potential for therapeutic applications .
Molecular Mechanism
Indole derivatives have been found to interact with multiple receptors and enzymes, potentially influencing gene expression and enzyme activation or inhibition .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
4-bromo-5-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZQFQZCSVIIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935366-54-3 |
Source


|
| Record name | 4-bromo-5-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)

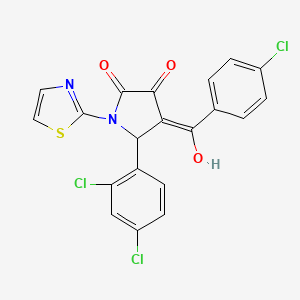

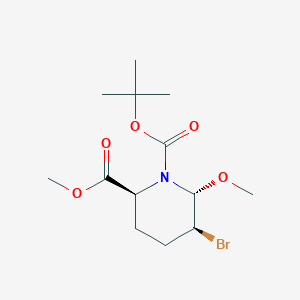
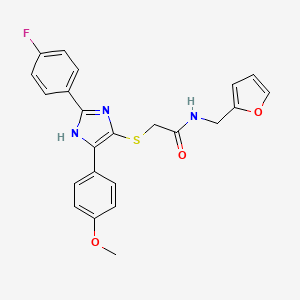

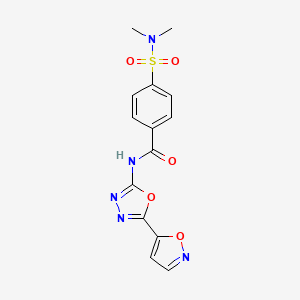
![2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2935139.png)
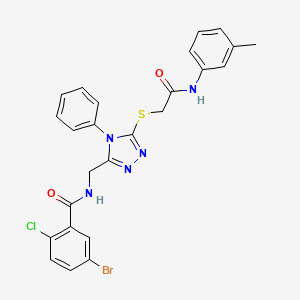

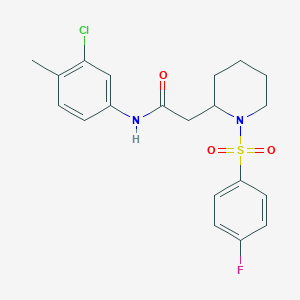
![methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate](/img/structure/B2935146.png)
